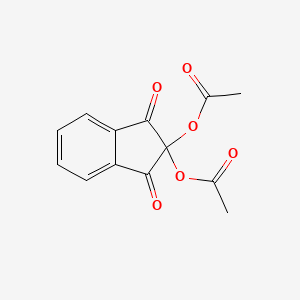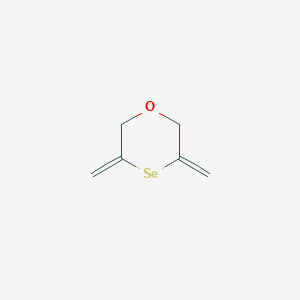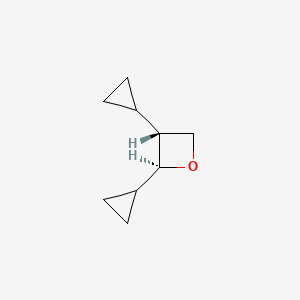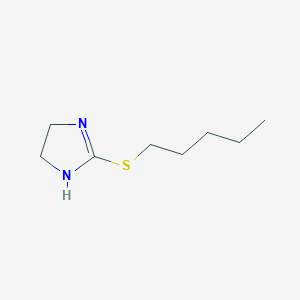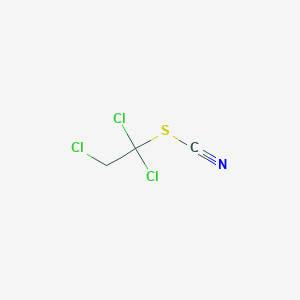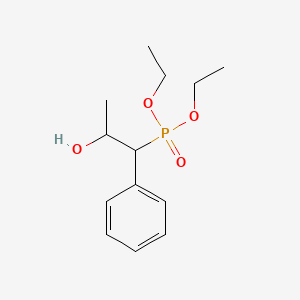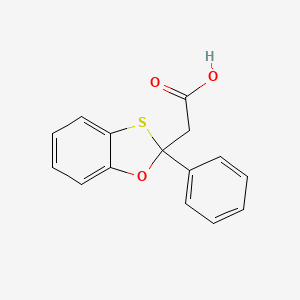
(2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid is a heterocyclic compound that features a benzoxathiol ring fused with a phenyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzoic acid with phenylacetic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is carried out under reflux conditions, leading to the formation of the benzoxathiol ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxathiol ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the benzoxathiol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxathiol derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease processes.
Medicine
In medicinal chemistry, this compound derivatives are being explored as potential therapeutic agents for treating infections and inflammatory conditions. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity. It is also used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. This leads to the modulation of biochemical pathways and the exertion of its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzothiazole: Similar structure but lacks the acetic acid moiety.
2-Phenylbenzoxazole: Contains an oxygen atom in place of the sulfur atom in the benzoxathiol ring.
2-Phenylbenzothiazine: Features a nitrogen atom in the ring structure.
Uniqueness
(2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid is unique due to the presence of both the benzoxathiol ring and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule set it apart from similar compounds.
Propriétés
Numéro CAS |
62675-09-6 |
|---|---|
Formule moléculaire |
C15H12O3S |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
2-(2-phenyl-1,3-benzoxathiol-2-yl)acetic acid |
InChI |
InChI=1S/C15H12O3S/c16-14(17)10-15(11-6-2-1-3-7-11)18-12-8-4-5-9-13(12)19-15/h1-9H,10H2,(H,16,17) |
Clé InChI |
ZVJRBIMDKHQJTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(OC3=CC=CC=C3S2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


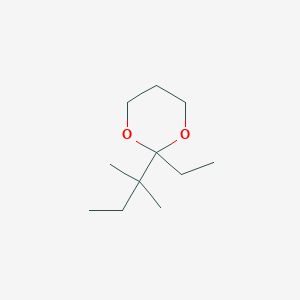
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)
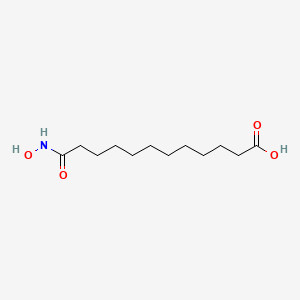
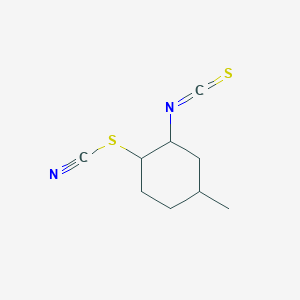
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
